Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate is a complex organic compound that features a thiazole ring fused with an acenaphthene moiety
Scientific Research Applications
Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
Target of Action
The primary targets of Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate are currently unknown. This compound is a derivative of thiazole, a heterocyclic organic compound that has been found in many biologically active compounds . .
Mode of Action
The mode of action of This compound Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of this compound with its targets and the resulting changes are currently unknown.
Biochemical Pathways
The biochemical pathways affected by This compound Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . .
Result of Action
The molecular and cellular effects of This compound Thiazole derivatives have been found to have diverse biological activities , but the specific effects of this compound are currently unknown.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by its fusion with the acenaphthene moiety. The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for the fusion steps and continuous flow reactors for the esterification process. The use of catalysts and solvents would be carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoate moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like thiazole itself and its various substituted forms.
Acenaphthene derivatives: Compounds featuring the acenaphthene moiety, such as acenaphthenequinone.
Uniqueness
Methyl 4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)benzoate is unique due to its specific combination of a thiazole ring and an acenaphthene moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-ylcarbamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c1-27-21(26)14-8-6-13(7-9-14)20(25)24-22-23-19-16-4-2-3-12-5-10-15(18(12)16)11-17(19)28-22/h2-4,6-9,11H,5,10H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHDQURXXDFZRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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